molecular formula C18H14O2 B15065704 2-(3-(Naphthalen-2-yl)phenyl)acetic acid

2-(3-(Naphthalen-2-yl)phenyl)acetic acid

Cat. No.: B15065704
M. Wt: 262.3 g/mol
InChI Key: KPFMYNMBKCKNMY-UHFFFAOYSA-N
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Description

Contextualizing Arylacetic Acids in Contemporary Chemical Research

Arylacetic acid derivatives represent a cornerstone in modern chemical and pharmaceutical research. This class of compounds is characterized by an acetic acid group attached to an aromatic ring system. Their prominence is largely due to their wide range of biological activities, most notably as non-steroidal anti-inflammatory drugs (NSAIDs). Many widely used NSAIDs, such as diclofenac (B195802) and ibuprofen (B1674241) (a propionic acid derivative), belong to this structural family. The mechanism of action for many of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway.

The versatility of the arylacetic acid scaffold allows for extensive synthetic modifications to modulate potency, selectivity, and pharmacokinetic properties. Researchers continue to explore novel derivatives to discover compounds with improved therapeutic profiles, including enhanced efficacy and reduced side effects.

The Significance of Naphthalene (B1677914) Moieties in Organic Compound Design

The naphthalene moiety, a bicyclic aromatic hydrocarbon, is a privileged structure in medicinal chemistry. Its incorporation into a molecule can significantly influence its physicochemical and biological properties. The planar and lipophilic nature of the naphthalene ring can enhance binding to biological targets through hydrophobic and π-stacking interactions.

A vast number of naphthalene-containing compounds have been synthesized and evaluated for a wide spectrum of therapeutic applications. These include antimicrobial, antiviral, anticancer, anti-inflammatory, and anticonvulsant activities. nih.govekb.egijpsjournal.com The U.S. Food and Drug Administration (FDA) has approved numerous drugs containing a naphthalene scaffold, such as naproxen (B1676952) (an anti-inflammatory agent), propranolol (B1214883) (a beta-blocker), and duloxetine (B1670986) (an antidepressant), underscoring the therapeutic importance of this structural motif. nih.govekb.eg

Overview of Research Trajectories for 2-(3-(Naphthalen-2-yl)phenyl)acetic acid and Related Arylacetic Acid Structures

Research into this compound and its structural analogs is primarily driven by the potential for discovering new therapeutic agents, particularly with anti-inflammatory properties. The combination of the arylacetic acid pharmacophore with a naphthalene ring suggests a strong likelihood of activity in this area. A study on isomeric phenylnaphthaleneacetic acids has shown that compounds like 5- and 6-phenyl-2-naphthaleneacetic acid exhibit high anti-inflammatory potency, providing a strong rationale for investigating the 3-(naphthalen-2-yl)phenyl isomer. nih.gov

The synthesis of this class of compounds can be approached through various modern organic chemistry techniques. One common synthetic route for creating the biaryl linkage is the Suzuki-Miyaura cross-coupling reaction. evitachem.com This would likely involve the coupling of a boronic acid derivative of either the naphthalene or the phenylacetic acid moiety with a corresponding halide of the other ring system.

While specific, in-depth research on this compound is not extensively documented in publicly available literature, the research trajectories for closely related compounds focus on the following areas:

Anti-inflammatory and Analgesic Activity: Given the structural similarities to known NSAIDs, a primary research focus is the evaluation of these compounds for their ability to inhibit inflammatory pathways. nih.govsmolecule.com

Anticancer Properties: Naphthalene derivatives have shown promise as anticancer agents. nih.govrsc.org Research in this area would likely explore the cytotoxic effects of this compound on various cancer cell lines.

Antimicrobial and Antifungal Applications: The naphthalene scaffold is present in several antimicrobial drugs. ijpsjournal.com Investigations may also include screening for activity against pathogenic bacteria and fungi.

Neurological Applications: Some naphthalene derivatives have been investigated for their potential in treating neurological disorders, such as Parkinson's disease and as anticonvulsants. nih.govresearchgate.net

The following table provides a summary of the properties of related arylacetic acid and naphthalene-containing compounds, offering a comparative context for the potential characteristics of this compound.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Primary Research Area
Naproxen C₁₄H₁₄O₃230.26Anti-inflammatory
Diclofenac C₁₄H₁₁Cl₂NO₂296.15Anti-inflammatory
1-Naphthaleneacetic acid C₁₂H₁₀O₂186.21Plant growth regulator, Anti-inflammatory
2-Naphthaleneacetic acid C₁₂H₁₀O₂186.21Plant growth regulator, Chemical intermediate
5-Phenyl-2-naphthaleneacetic acid C₁₈H₁₄O₂262.31Anti-inflammatory
6-Phenyl-2-naphthaleneacetic acid C₁₈H₁₄O₂262.31Anti-inflammatory

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H14O2

Molecular Weight

262.3 g/mol

IUPAC Name

2-(3-naphthalen-2-ylphenyl)acetic acid

InChI

InChI=1S/C18H14O2/c19-18(20)11-13-4-3-7-15(10-13)17-9-8-14-5-1-2-6-16(14)12-17/h1-10,12H,11H2,(H,19,20)

InChI Key

KPFMYNMBKCKNMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC=CC(=C3)CC(=O)O

Origin of Product

United States

Advanced Spectroscopic Characterization and Structural Elucidation of 2 3 Naphthalen 2 Yl Phenyl Acetic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques, a complete structural map of 2-(3-(Naphthalen-2-yl)phenyl)acetic acid can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Aryl Acetic Acid Linkages and Naphthalene (B1677914) Signals

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. The methylene (B1212753) protons (-CH₂) of the acetic acid group would likely appear as a singlet in the aliphatic region of the spectrum. The protons on the phenyl and naphthalene rings will resonate in the aromatic region, typically between 7.0 and 8.5 ppm. The specific chemical shifts and coupling patterns of these aromatic protons would provide detailed information about their connectivity and the substitution pattern on the rings. For instance, the protons on the phenyl ring will show a complex splitting pattern due to their coupling with neighboring protons. Similarly, the seven protons of the naphthalene moiety will each have a unique chemical shift and will display characteristic coupling constants (J-values) that can be used to assign their specific positions on the bicyclic aromatic system.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity
-COOH ~12.0 Singlet (broad)
Naphthalene H 7.5 - 8.2 Multiplet
Phenyl H 7.3 - 7.8 Multiplet
-CH₂- ~3.7 Singlet

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Confirmation

Complementing the ¹H NMR data, the ¹³C NMR spectrum provides a definitive confirmation of the carbon framework of this compound. Each unique carbon atom in the molecule will produce a distinct signal in the spectrum. The carbonyl carbon (-COOH) of the acetic acid group is expected to resonate at the downfield end of the spectrum, typically around 170-180 ppm. The methylene carbon (-CH₂) will appear in the aliphatic region. The aromatic region will contain a series of signals corresponding to the ten carbons of the naphthalene ring system and the six carbons of the phenyl ring. The chemical shifts of these aromatic carbons are influenced by their local electronic environment, allowing for their specific assignment.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
-COOH ~175
Naphthalene C (quaternary) 130 - 140
Naphthalene CH 125 - 130
Phenyl C (quaternary) 135 - 145
Phenyl CH 120 - 130
-CH₂- ~40

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques for Connectivity and Spatial Orientation

To unequivocally assign the proton and carbon signals and to understand the spatial relationships between different parts of the molecule, two-dimensional (2D) NMR techniques are employed. Techniques such as Correlation Spectroscopy (COSY) would reveal the coupling relationships between adjacent protons within the phenyl and naphthalene rings. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate each proton signal with its directly attached carbon atom, aiding in the assignment of the ¹³C NMR spectrum. Further, Heteronuclear Multiple Bond Correlation (HMBC) experiments can establish long-range correlations between protons and carbons, providing crucial information about the connectivity between the phenyl ring, the naphthalene moiety, and the acetic acid side chain.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the exact molecular formula of this compound, which is C₁₈H₁₄O₂. The calculated exact mass for this formula can be compared with the experimentally determined value to confirm the elemental composition of the synthesized compound with a high degree of confidence.

Table 3: Predicted HRMS Data for this compound

Ion Calculated m/z
[M+H]⁺ 275.1067
[M+Na]⁺ 297.0886
[M-H]⁻ 273.0921

Note: These values are calculated based on the molecular formula C₁₈H₁₄O₂.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Molecular Information

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. An LC-MS analysis of a sample of this compound would first involve passing the sample through a chromatographic column to separate it from any impurities. The eluent from the column is then introduced into the mass spectrometer, which provides a mass spectrum for the pure compound. This allows for the confirmation of the molecular weight and an assessment of the sample's purity. The retention time of the compound in the liquid chromatography system is also a characteristic property that can be used for identification purposes. The fragmentation pattern observed in the mass spectrum can provide further structural information, often showing characteristic losses of fragments such as the carboxylic acid group (-COOH) or the entire acetic acid side chain.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species or Derivatized Forms

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and thermally stable compounds. For a non-volatile compound like this compound, analysis by GC-MS typically requires a derivatization step to increase its volatility. A common method is esterification, for example, converting the carboxylic acid to its methyl ester, 2-(3-(naphthalen-2-yl)phenyl)acetate. This process makes the molecule amenable to vaporization and passage through the gas chromatograph.

Once the derivatized compound is introduced into the mass spectrometer, it undergoes ionization, most commonly by electron impact (EI). This process generates a molecular ion (M⁺•) and a series of fragment ions. The fragmentation pattern is characteristic of the molecule's structure and serves as a "fingerprint" for identification.

For the methyl ester of this compound, the mass spectrum would be expected to show a prominent molecular ion peak. Key fragmentation pathways would likely involve the cleavage of the ester group and fragmentation of the aromatic core. Expected fragmentation patterns include:

Loss of the methoxy (B1213986) group (-OCH₃): This would result in a significant fragment ion corresponding to the acylium ion [M-31]⁺.

Loss of the carbomethoxy group (-COOCH₃): This cleavage would produce a fragment corresponding to the naphthylphenylmethyl cation [M-59]⁺.

McLafferty rearrangement: If applicable, this could lead to characteristic neutral losses.

Fragmentation of the aromatic rings: At higher energies, the stable naphthalene and phenyl rings can undergo complex fragmentation, leading to smaller charged species.

The analysis of these fragments allows for the confident structural confirmation of the derivatized analyte. researchgate.netnih.gov

Table 1: Predicted Key Mass Fragments for Methyl 2-(3-(Naphthalen-2-yl)phenyl)acetate

Fragment DescriptionProposed StructureExpected m/z
Molecular Ion (M⁺•)[C₂₀H₁₆O₂]⁺•288.12
Loss of Methoxy Radical (•OCH₃)[C₁₉H₁₃O]⁺257.10
Loss of Carbomethoxy Radical (•COOCH₃)[C₁₈H₁₃]⁺229.10
Naphthyl Cation[C₁₀H₇]⁺127.05

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm its structure. nih.gov

The most notable features would arise from the carboxylic acid group:

O-H Stretch: A very broad and strong absorption band is anticipated in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer.

C=O Stretch: A strong, sharp absorption peak is expected around 1700-1725 cm⁻¹ corresponding to the carbonyl stretching vibration of the carboxylic acid. vscht.cz

The aromatic portions of the molecule also give rise to distinct signals:

Aromatic C-H Stretch: These appear as a group of medium to weak bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).

Aromatic C=C Stretch: Multiple sharp, medium-intensity bands are expected in the 1600-1450 cm⁻¹ region, resulting from the carbon-carbon stretching vibrations within the phenyl and naphthalene rings.

C-H Bending (Out-of-Plane): Strong bands in the 900-675 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings. nist.gov

Table 2: Characteristic IR Absorption Bands for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
O-H StretchingCarboxylic Acid3300 - 2500Strong, Broad
Aromatic C-H StretchingAryl C-H3100 - 3000Medium to Weak
C=O StretchingCarboxylic Acid1725 - 1700Strong
C=C StretchingAromatic Rings1600 - 1450Medium, Sharp
C-O StretchingCarboxylic Acid1320 - 1210Medium
O-H BendingCarboxylic Acid1440 - 1395Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. The spectrum of this compound is expected to be dominated by absorptions arising from π→π* transitions within its extensive aromatic system, comprising the naphthalene and phenyl rings. nih.gov

The naphthalene moiety is a strong chromophore with characteristic absorption bands. The phenyl ring, while also a chromophore, has its absorption influenced by the attached naphthalene and acetic acid groups. The conjugation between the phenyl and naphthalene rings, although somewhat restricted by rotation around the single bond, allows for delocalization of π-electrons across a larger system. This extended conjugation typically results in a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) compared to the individual, non-conjugated chromophores. researchgate.net

The spectrum would likely exhibit multiple absorption maxima (λ_max), corresponding to different electronic transitions within the aromatic framework. The fine vibrational structure often seen for naphthalene itself may be broadened due to the substitution and the presence of the flexible acetic acid side chain. nih.gov

Table 3: Predicted UV-Vis Absorption Data for this compound

Approximate λ_max (nm)Electronic TransitionChromophore
~220-230π→πNaphthalene (E-band)
~270-290π→πNaphthalene (B-band) / Phenyl
~310-330π→π*Naphthalene (L-band)

X-Ray Crystallography for Definitive Three-Dimensional Structure Determination

X-ray crystallography provides the most definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and torsional angles. While specific crystallographic data for this compound is not publicly available, valuable structural insights can be drawn from the closely related compound, 1,3-bis(2-naphthyl)benzene, which features the same core aromatic skeleton. nih.gov

In the crystal structure of 1,3-bis(2-naphthyl)benzene, the central phenyl ring is nearly planar. The two naphthalene ring systems are also essentially planar but are twisted with respect to the central benzene (B151609) ring. The torsion angles between the plane of the central ring and the planes of the two naphthalene rings are approximately -36.04° and +34.14°. nih.gov This significant twist arises from steric hindrance between the hydrogen atoms on adjacent rings, preventing a fully coplanar arrangement.

Table 4: Crystallographic Data for the Related Compound 1,3-bis(2-naphthyl)benzene nih.gov

ParameterValue
Chemical FormulaC₂₆H₁₈
Crystal SystemOrthorhombic
Space GroupPbcn
a (Å)25.9304 (3)
b (Å)8.9300 (1)
c (Å)14.9377 (2)
V (ų)3458.95 (7)
Z8
Torsion Angle (C6–C1–C8–C7)-36.04 (13)°
Torsion Angle (C4–C3–C18–C17)+34.14 (13)°

Data presented is for 1,3-bis(2-naphthyl)benzene as a structural analogue.

Computational Chemistry and Molecular Modeling of 2 3 Naphthalen 2 Yl Phenyl Acetic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.gov DFT calculations provide insights into molecular geometry, electronic properties, and reactivity, which are essential for predicting the behavior of compounds like 2-(3-(naphthalen-2-yl)phenyl)acetic acid. scienceopen.com

The three-dimensional structure of this compound is governed by the rotational freedom around the single bond connecting the naphthalene (B1677914) and phenyl rings. The conformation of the molecule is determined by the torsion angle between these two aromatic systems. In similar structures, such as 1,3-bis(2-naphthyl)benzene, the naphthalene and benzene (B151609) rings are twisted with respect to each other to minimize steric hindrance. nih.govnih.gov For this compound, a non-planar conformation where the two aromatic rings are significantly twisted out of plane is expected to be the most stable. nih.govnih.gov

This twisting is a result of steric repulsion between the hydrogen atoms on the adjacent rings. The acetic acid side chain also possesses rotational freedom. Intramolecular hydrogen bonding between the carboxylic acid group and the π-electron system of the phenyl ring could influence the orientation of the side chain, further stabilizing certain conformations. Computational conformational analysis can map this landscape, identifying low-energy conformers that are likely to exist and interact with biological targets.

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (Egap), is a critical parameter for assessing molecular stability; a large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive. mdpi.comirjweb.comnih.gov

For this compound, the HOMO is expected to be delocalized across the electron-rich naphthalene and phenyl ring systems, which act as the primary electron-donating part of the molecule. researchgate.net The LUMO is likely distributed over the aromatic rings and the electron-accepting carboxylic acid group. The interaction between these orbitals governs the charge transfer characteristics within the molecule. irjweb.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. mdpi.comirjweb.com These descriptors provide a theoretical basis for predicting how the molecule will behave in chemical reactions.

Table 1: Global Reactivity Descriptors Derived from HOMO-LUMO Energies

Descriptor Formula Description
Ionization Potential (I) I ≈ -EHOMO The energy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMO The energy released when an electron is added.
Energy Gap (ΔE) ΔE = ELUMO - EHOMO Indicates chemical reactivity and stability. irjweb.com
Chemical Hardness (η) η = (I - A) / 2 Measures resistance to change in electron distribution. mdpi.com
Chemical Softness (S) S = 1 / η The reciprocal of hardness, indicating high reactivity.
Electronegativity (χ) χ = (I + A) / 2 The power of an atom to attract electrons to itself. mdpi.com

| Electrophilicity Index (ω) | ω = χ² / (2η) | Measures the propensity to accept electrons. mdpi.com |

This table presents the theoretical formulas for reactivity descriptors commonly calculated using DFT. The actual values depend on the specific computational method and basis set used.

The surrounding solvent can significantly influence the properties and reactivity of a solute molecule. rsc.org For this compound, solvent polarity is expected to affect the dissociation of the carboxylic acid proton (pKa), its spectroscopic properties, and its conformational equilibrium. rsc.orgnih.gov In polar solvents, the formation of the carboxylate anion is favored, which can alter the molecule's electronic structure and its ability to interact with other species.

In computational chemistry, solvent effects are modeled using either implicit or explicit solvent models. Implicit models represent the solvent as a continuous medium with a specific dielectric constant, while explicit models involve including individual solvent molecules in the calculation. These models are used to study how the solvent stabilizes different charge states, influences transition states, and alters reaction energy barriers, thereby providing a more accurate picture of chemical processes in solution. mdpi.com For instance, studies on similar carboxylic acids have shown that pKa values can vary significantly with the solvent composition. rsc.org

Molecular Docking and Virtual Screening for Ligand-Target Interactions (In Vitro Focus)

Molecular docking and virtual screening are powerful computational techniques used in drug discovery to predict how a molecule might interact with a biological target and to identify potential drug candidates from large databases. nih.govnih.gov

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. bioinformation.net For this compound, docking studies can elucidate how it might fit into the active site of an enzyme. The large, hydrophobic surface area of the naphthalene and phenyl rings suggests they could form favorable van der Waals, hydrophobic, and π-stacking interactions with nonpolar amino acid residues in a binding pocket. researchgate.net The carboxylic acid group is a key functional group for forming specific interactions, such as hydrogen bonds with polar residues or salt bridges with positively charged residues like arginine or lysine. smolecule.commdpi.com

The predicted binding affinity, often expressed as a docking score, estimates the strength of the ligand-target interaction. This score helps in ranking potential drug candidates and prioritizing them for experimental testing. bioinformation.net Naphthalene-containing compounds have been successfully docked into various enzyme targets, demonstrating their potential to interact with specific biological macromolecules. researchgate.netnih.gov

Table 2: Potential Interactions of this compound with a Generic Enzyme Active Site

Molecular Moiety Potential Interaction Type Interacting Amino Acid Residues (Examples)
Naphthalene Ring π-π Stacking, Hydrophobic Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp)
Phenyl Ring π-π Stacking, Hydrophobic Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp)
Carboxylic Acid (COOH) Hydrogen Bonding (Donor/Acceptor) Serine (Ser), Threonine (Thr), Asparagine (Asn), Glutamine (Gln)
Carboxylate (COO⁻) Salt Bridge / Ionic Interaction Arginine (Arg), Lysine (Lys), Histidine (His)

| Entire Molecule | Van der Waals / Hydrophobic | Leucine (Leu), Isoleucine (Ile), Valine (Val), Alanine (Ala) |

This table outlines the likely types of non-covalent interactions based on the chemical structure of the compound and general principles of ligand-protein binding.

Virtual screening is a computational method that involves screening large libraries of chemical compounds to identify those that are likely to bind to a specific biological target. nih.gov This process significantly narrows down the number of candidates for experimental validation, saving time and resources. timtec.org

There are two main approaches to virtual screening:

Structure-Based Virtual Screening (SBVS): This method relies on the 3D structure of the target protein. nih.gov Compounds from a database are docked into the target's active site, and their binding affinities are calculated. Hits are selected based on their docking scores and predicted binding modes.

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS can be used. nih.gov This approach uses the chemical structure of known active compounds (ligands) to identify other molecules in a database with similar properties, based on the principle that structurally similar molecules are likely to have similar biological activities.

This compound could be identified as a potential bioactive compound through either of these methods. For instance, a virtual screening campaign targeting a specific enzyme could identify this molecule as a good fit for the active site, leading to further in vitro testing. nih.govresearchgate.net

In Vitro Biological Activity Screening and Mechanistic Investigations of 2 3 Naphthalen 2 Yl Phenyl Acetic Acid Derivatives

Methodologies for In Vitro Biological Activity Assessment

The initial assessment of 2-(3-(naphthalen-2-yl)phenyl)acetic acid derivatives involves a battery of standardized in vitro assays designed to measure their effects on cells, enzymes, and receptors. These screening methods are crucial for identifying promising lead compounds for further development.

Cell-based assays are fundamental for determining the general biological impact of a compound on cellular health and growth, particularly in the context of anticancer research. These assays measure parameters like cell viability, which is the number of healthy cells in a sample, and cell proliferation, which is the process of cell division. A common objective is to identify compounds that selectively inhibit the proliferation of cancer cells.

The antiproliferative activity of naphthalene (B1677914) derivatives is often evaluated against a panel of human cancer cell lines. For instance, a study on N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide derivatives bearing a quinolin-2(1H)-one moiety assessed their effects on nasopharyngeal, lung, liver, renal, and gastric cancer cell lines. acs.org One of the most potent compounds identified was N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide , which showed significant activity against the NPC-TW01 nasopharyngeal carcinoma cell line with a half-maximal inhibitory concentration (IC50) value of 0.6 µM. acs.org This compound demonstrated specific cytotoxicity towards the cancer cells, with no detectable effect on peripheral blood mononuclear cells (PBMCs) at concentrations up to 50 µM. acs.org

Similarly, a series of 2-(naphthalen-1-yloxy)-N-phenylacetamide derivatives were synthesized and evaluated for their antiproliferative effects against prostate cancer cell lines, with one promising compound also showing an ability to suppress colony formation. tandfonline.com Another investigation into 2-phenylamino-3-acyl-1,4-naphtoquinones found that these derivatives exhibited antiproliferative activities against DU-145 (prostate), MCF-7 (breast), and T24 (bladder) cancer cells, with IC50 values ranging from 0.82 to 21.66 µM for the more active compounds. nih.gov

Compound ClassCell LineBiological EffectIC₅₀ Value (µM)
N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide acs.orgNPC-TW01Antiproliferative0.6
2-phenylamino-3-acyl-1,4-naphtoquinones nih.govDU-145Antiproliferative0.82 - 21.66
2-phenylamino-3-acyl-1,4-naphtoquinones nih.govMCF-7Antiproliferative0.82 - 21.66
2-phenylamino-3-acyl-1,4-naphtoquinones nih.govT24Antiproliferative0.82 - 21.66
2-(naphthalen-1-yloxy)-N-phenylacetamide derivatives tandfonline.comProstateAntiproliferative, Suppression of colony formationNot specified

Enzyme inhibition assays are critical for identifying the specific molecular targets of a compound. Given the structural similarity of phenylacetic acid derivatives to NSAIDs, a key target for investigation is the cyclooxygenase (COX) enzyme. mdpi.com COX exists in at least two isoforms: COX-1, a constitutive enzyme involved in physiological functions like protecting the stomach lining, and COX-2, an inducible enzyme that is upregulated during inflammation and pain. nih.gov Selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory agents as it can reduce gastrointestinal side effects. mdpi.com

In vitro COX inhibition is typically measured using colorimetric or fluorescent screening assays that quantify the production of prostaglandins (B1171923) from the substrate, arachidonic acid. The potency of an inhibitor is determined by its IC50 value, and the selectivity is expressed as a selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

Research into compounds structurally related to this compound has demonstrated significant COX inhibitory activity. A study of novel phenoxy acetic acid derivatives found several compounds with potent COX-2 inhibition, with IC50 values in the range of 0.06–0.09 µM. These values indicate strong pharmacological potential, and the compounds displayed high selectivity for COX-2 over COX-1.

Compound ClassTargetIC₅₀ (µM)Selectivity Index (SI) (COX-1/COX-2)Reference Compound
Phenoxy acetic acid derivativesCOX-14.07 - 14.5-Celecoxib (14.93)
Phenoxy acetic acid derivativesCOX-20.06 - 0.09High (not specified)Mefenamic Acid (5.3)
1,4-benzoxazine derivativesCOX-20.57 - 0.72186.8 - 242.4Celecoxib (0.30)

Receptor binding and inhibition studies are used to determine if a compound interacts with specific cell surface or intracellular receptors that are part of key signaling pathways. Receptor tyrosine kinases (RTKs) are a major class of targets, especially in oncology, as their dysregulation is implicated in the growth and proliferation of many cancers. The Epidermal Growth Factor Receptor (EGFR) is a well-studied RTK that, when overexpressed, activates downstream pathways promoting cell survival and proliferation.

Assays to screen for tyrosine kinase inhibitors measure the enzyme's ability to phosphorylate a substrate. Methods like the ADP-Glo kinase assay quantify the amount of ADP produced during the phosphorylation reaction, which is inversely proportional to the level of kinase inhibition.

While data for the specific this compound scaffold is limited, related naphthalene-containing structures have been identified as potent tyrosine kinase inhibitors. A series of anilino-1,4-naphthoquinones were evaluated for EGFR inhibitory activity, with three lead compounds exhibiting IC50 values in the nanomolar range (3.96–18.64 nM), demonstrating potency comparable to or greater than the reference drug erlotinib. acs.org In another study, a naphthalene-1,2,3-triazole hybrid also showed significant EGFR inhibitory activity with an IC50 of 0.124 µM. These findings highlight the potential of the naphthalene moiety as a scaffold for developing potent kinase inhibitors.

Compound ClassTargetIC₅₀ (nM)Reference Compound
Anilino-1,4-naphthoquinones (4-CH₃ derivative)EGFR3.96Erlotinib (16.17)
Anilino-1,4-naphthoquinones (4-NO₂ derivative)EGFR11.42Erlotinib (16.17)
Anilino-1,4-naphthoquinones (3-NO₂ derivative)EGFR18.64Erlotinib (16.17)
5-((Naphthalen-1-yloxy)methyl)-1-(4-(octyloxy)phenyl)-1H-1,2,3-triazoleEGFR124Erlotinib (55)

Elucidation of Molecular Mechanisms of Action (In Vitro)

Following the identification of biological activity, research focuses on elucidating the specific molecular mechanisms through which these compounds exert their effects. This involves studying their direct interactions with biological macromolecules and their influence on complex cellular signaling networks.

Understanding how a compound binds to its target protein is crucial for mechanism elucidation and for guiding further structural optimization. In silico molecular docking is a powerful computational technique used to predict the binding conformation and affinity of a small molecule within the active site of a target protein.

Molecular docking studies on naphthalene-based derivatives have provided valuable insights into their interactions with the COX-2 enzyme. For 2-(substituted phenyl)-3-(naphthalen-1-yl)thiazolidin-4-ones , docking simulations showed that the naphthalene moiety fits well within a hydrophobic cavity of the COX-2 active site, similar to the binding mode of the known NSAID naproxen (B1676952). Further studies on naphthalene-pyrazoline hybrids identified key hydrogen bond interactions with amino acid residues crucial for anti-inflammatory activity, including Ser 530, Tyr 385, Tyr 355, and Arg 120 within the active sites of both COX-1 and COX-2.

Beyond target enzymes, the interaction of compounds with transport proteins like serum albumin is also important. The binding of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones derivatives to Bovine Serum Albumin (BSA) was studied using fluorescence spectroscopy and molecular docking, which confirmed that the primary interaction forces were hydrogen bonding and van der Waals forces. nih.gov These studies help to build a comprehensive picture of a compound's molecular interactions.

To understand the downstream consequences of a compound's interaction with its target, researchers investigate its effects on cellular signaling pathways. This can involve analyzing changes in the cell cycle, the induction of apoptosis (programmed cell death), or the modulation of specific signaling proteins.

Studies on the antiproliferative derivative N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide revealed that it inhibited the proliferation of NPC-TW01 cells by altering cell division and causing an accumulation of cells in the S phase of the cell cycle in a time- and concentration-dependent manner. acs.org This suggests that the compound interferes with DNA synthesis or the S-phase checkpoint.

Furthermore, a series of 2-(naphthalen-1-yloxy)-N-phenylacetamide derivatives were found to not only inhibit proliferation but also to induce apoptosis in prostate cancer cells. tandfonline.com Mechanistically, these compounds were also shown to suppress the expression of the androgen receptor (AR) protein, a key driver of prostate cancer growth, indicating an effect on this critical signaling pathway. tandfonline.com Similarly, a related 2-(thiophen-2-yl)acetic acid derivative was found to induce cell cycle arrest in the G0/G1 phase, and at later time points, it caused an increase in the sub-G0/G1 cell population, which is indicative of apoptosis or necrosis. These findings demonstrate that naphthalene-based acetic acid derivatives can engage multiple cellular pathways to exert their anticancer effects.

Molecular-Level Insights into Reaction Mechanisms

The synthesis and derivatization of this compound and related structures involve several key reaction mechanisms that allow for the construction of the core biaryl system and modification of the acetic acid functional group.

Suzuki-Miyaura Coupling for Biaryl Synthesis: A primary method for constructing the central 3-(naphthalen-2-yl)phenyl scaffold is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoborane compound (like a phenylboronic acid) and an organohalide (such as a bromo-naphthalene). The catalytic cycle generally involves three main steps libretexts.orgyoutube.com:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (e.g., 2-bromonaphthalene) to form an organopalladium(II) complex.

Transmetalation: In the presence of a base, the organoboron reagent (e.g., 3-carboxymethylphenylboronic acid) transfers its organic group to the palladium(II) complex, forming a new diorganopalladium(II) intermediate.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final biaryl product and regenerating the palladium(0) catalyst, allowing the cycle to continue libretexts.org.

Derivatization of the Acetic Acid Moiety: The carboxylic acid group is a versatile handle for creating a diverse library of derivatives, primarily through amide bond formation and reactions at the alpha-carbon.

Amide Formation via Carbodiimide (B86325) Coupling: The reaction of the carboxylic acid with an amine to form an amide is often facilitated by a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or N,N'-dicyclohexylcarbodiimide (DCC). The mechanism involves the activation of the carboxyl group by the carbodiimide chemistrysteps.com. The carboxylic acid adds to a C=N double bond of the carbodiimide, forming a highly reactive O-acylisourea intermediate wikipedia.orgnih.gov. This intermediate is an excellent leaving group. A subsequent nucleophilic attack by an amine on the carbonyl carbon of the O-acylisourea leads to the formation of the amide and a urea (B33335) byproduct wikipedia.orgnih.gov.

Alpha-Halogenation (Hell-Volhard-Zelinsky Reaction): Carboxylic acids containing an α-hydrogen can be halogenated at this position. The Hell-Volhard-Zelinsky (HVZ) reaction is a common method for this transformation. The mechanism does not proceed readily via direct enol or enolate formation as in ketones chemistrysteps.comjove.com. Instead, a catalyst like phosphorus tribromide (PBr₃) first converts the carboxylic acid into an acyl bromide chemistrysteps.comjove.com. This acyl halide has a higher enol concentration and readily tautomerizes to its enol form. The enol then attacks the halogen (e.g., Br₂), resulting in the formation of an α-halo acyl halide. Subsequent hydrolysis yields the final α-halo carboxylic acid product jove.comjove.com.

Structure-Activity Relationship (SAR) Studies for Biological Effects (Excluding Clinical Outcomes)

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity, guiding the design of more potent and selective compounds.

Systematic modifications to the core structure of naphthalene-containing aryl acetic acids have provided significant insights into their biological activities, such as the inhibition of specific protein-protein interactions (PPIs) or enzymes.

One notable example involves a series of 1,4-bis(arylsulfonamido)naphthalene-N,N'-diacetic acid analogs, which were investigated as inhibitors of the Keap1-Nrf2 protein-protein interaction. Research showed that substitutions at the C2 position of the central naphthalene core significantly impacted inhibitory potency nih.gov. Introducing various O-linked fragments at this position led to the discovery of highly potent inhibitors. For instance, compound 12d , featuring a 2-(4-fluorobenzyloxy) group, was identified as a potent direct inhibitor of the Keap1-Nrf2 PPI, with an IC₅₀ value of 14.2 nM in a time-resolved fluorescence resonance energy transfer (TR-FRET) assay rutgers.eduresearchgate.netbohrium.com. Further studies revealed that a C2-phthalimidopropyl group provided an extra hydrogen bonding interaction with the key residue Arg415, boosting the binding affinity to a subnanomolar Ki value nih.gov.

Table 1: In Vitro Activity of Naphthalene-N,N'-diacetic Acid Derivatives as Keap1-Nrf2 PPI Inhibitors
CompoundC2-SubstituentIC₅₀ (nM) in TR-FRET AssayReference
2a -H31.3 rutgers.edu
7q Fused oxygen-containing rings7.2 rutgers.edu
12d 2-(4-Fluorobenzyloxy)14.2 rutgers.eduresearchgate.net
24a Phthalimidopropyl2.5 nih.gov

In a related scaffold, 2-phenylaminophenylacetic acid derivatives (analogs of diclofenac), SAR studies on cyclooxygenase (COX) inhibition revealed that the methyl group on the phenylacetic acid ring is a critical determinant for COX-2 selectivity researchgate.net. The identity and position of substituents on the aniline (B41778) ring were also found to be important in defining the potency and extent of COX inhibition researchgate.net.

Furthermore, studies on 2-(thiophen-2-yl)acetic acid derivatives as inhibitors of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1) demonstrated that modifications to the aryl group attached to the thiophene (B33073) ring could modulate inhibitory activity into the low micromolar range nih.govdntb.gov.uanih.gov. This highlights the general principle that altering substituents on the aromatic rings of aryl acetic acid derivatives is a viable strategy for optimizing biological potency.

Quantitative structure-activity relationship (QSAR) models establish a mathematical correlation between the physicochemical properties of a series of compounds and their biological activity. These properties, known as molecular descriptors, can be used to predict the potency of novel compounds and to understand the structural requirements for activity.

QSAR studies on N-aryl derivatives have shown that descriptors such as AlogP98 (a measure of lipophilicity), Wiener index (a topological descriptor), and Dipole-Mag (an electronic descriptor) are important for describing bioactivity nih.gov. For inhibitors of microsomal prostaglandin E2 synthase (mPGES-1), Hologram QSAR (HQSAR) models indicated that the presence of a hydrophobic biphenyl (B1667301) group enhances inhibitory activity. The model also suggested that substitution with a halogen on the biphenyl ring and an acyl group on the indole (B1671886) moiety were important for enhanced activity koreascience.kr.

In a study of 2-phenylaminophenylacetic acid derivatives, QSAR analysis identified two crucial parameters for COX inhibitory activity:

Lipophilicity: Higher lipophilicity was correlated with increased activity.

Angle of Twist: The dihedral angle between the two phenyl rings was a key determinant of potency.

Similarly, QSAR models for aryl-valproic acid derivatives targeting HDAC8 found that ligand flexibility, molecular weight, and the presence of specific chemical moieties (hydroxamic acid, aryl, and aliphatic groups) were the principal properties required to increase binding affinity researchgate.net. These examples demonstrate that biological potency is often governed by a combination of electronic, steric, and hydrophobic properties that can be quantified and used to guide drug design.

Antimicrobial and Antioxidant Screening of Aryl Acetic Acid Derivatives (In Vitro)

Derivatives of aryl acetic acids have been widely screened for a variety of biological activities, with many showing promising results in in vitro antimicrobial and antioxidant assays.

Antimicrobial Activity: Numerous studies have demonstrated the antimicrobial potential of aryl acetic acid derivatives when incorporated into various heterocyclic systems.

Novel nih.govchemistrysteps.comnih.govtriazolo[3,4-b] nih.govnih.govrutgers.eduthiadiazole derivatives synthesized from aryl acetic acids were screened for antibacterial activity against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as for antifungal potential against Aspergillus niger and Candida albicans, with some compounds showing significant activity researchgate.net.

A series of 2-(3-oxo-1,3-diarylpropylthio)acetic acid derivatives were synthesized and evaluated for antibacterial activity, with some compounds showing notable minimum inhibitory concentrations (MICs) against pathogenic microorganisms researchgate.net.

Thiazole-substituted 1,3,4-oxadiazole (B1194373) derivatives have also been synthesized and screened, with S-substituted compounds showing enhanced antimicrobial activity compared to their unsubstituted counterparts mdpi.com.

Table 2: Selected In Vitro Antimicrobial Activity of Aryl Acetic Acid Derivatives
Compound ClassTest OrganismActivity MeasureResultReference
Thiazole-substituted 1,3,4-OxadiazolesS. aureusMIC (µg/mL)62.5 - 250 mdpi.com
Thiazole-substituted 1,3,4-OxadiazolesE. coliMIC (µg/mL)125 - 500 mdpi.com
4-Methyl-1,2,3-thiadiazole-5-carboxylic acid derivativesGram-positive bacteriaMIC (µg/mL)1.95 - 15.62 (for most active compound) mdpi.com
2-[(2-nitro-1-phenylalkyl)thio]benzoic acidsC. albicansMIC (µg/mL)More active than reference ketoconazole tubitak.gov.tr

Antioxidant Activity: The ability of a compound to scavenge free radicals is a measure of its antioxidant potential. This is commonly evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power) methods scirp.orgscirp.org. The DPPH assay measures the ability of a compound to donate a hydrogen atom to the stable DPPH radical, which is observed as a color change from purple to yellow mdpi.com.

Heterocyclic aryl(phenyl)acetic acids have been synthesized and evaluated for their ability to inhibit lipid peroxidation and scavenge reactive oxygen species (ROS), with many compounds showing strong antioxidant effects nih.gov. In a study of heterocyclic compounds derived from 1,8-diaminonaphthalene, derivatives with ortho- or no substitution on an attached phenyl ring exhibited much higher antioxidant activity than para-substituted analogs in both DPPH and FRAP assays, indicating that the position of electron-donating groups is critical for radical scavenging ability scirp.orgscirp.org.

Table 3: In Vitro Antioxidant Activity of Aryl Derivatives
Compound ClassAssayActivity MeasureKey FindingReference
Heterocyclic Aryl(phenyl)acetic AcidsLipid Peroxidation% InhibitionStrong inhibition observed nih.gov
2,3-dihydro-1H-perimidine derivativesDPPH% InhibitionOrtho-substituted derivative showed 87.7% inhibition scirp.orgscirp.org
2,3-dihydro-1H-perimidine derivativesFRAPAbsorbance at 700 nmUnsubstituted derivative showed highest activity scirp.orgscirp.org
Aryl Acetic Acid-Triazolo-ThiadiazolesDPPHRadical ScavengingCompounds showed free radical scavenging activity researchgate.net

Preclinical Pharmacokinetic Investigations in Vitro and Analytical Detection in Biological Matrices

In Vitro Pharmacokinetic Characterization

In vitro pharmacokinetic studies are crucial in early drug discovery to predict a compound's behavior in a living system. These assays provide key information on absorption, distribution, metabolism, and excretion (ADME) properties, helping to identify promising candidates and flag potential liabilities.

Plasma Protein Binding Studies (In Vitro)

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, significantly influences its pharmacokinetic and pharmacodynamic properties. Only the unbound (free) fraction of a drug is available to distribute into tissues, interact with therapeutic targets, and be cleared from the body. tandfonline.com Therefore, determining the fraction unbound (fu) is a critical step in preclinical development. tandfonline.com

Commonly used in vitro methods to assess plasma protein binding include equilibrium dialysis, ultrafiltration, and ultracentrifugation. nih.gov Equilibrium dialysis is often considered the gold standard. tandfonline.com In this method, a semi-permeable membrane separates a plasma sample containing the test compound from a buffer solution. The unbound drug diffuses across the membrane until equilibrium is reached, allowing for the calculation of the unbound fraction. Ultrafiltration and ultracentrifugation are faster methods that separate the free drug from the protein-bound drug by physical means. nih.govqps.com

The results are typically expressed as the percentage of the drug that is bound to plasma proteins. A high degree of plasma protein binding (>99%) can affect the drug's distribution and clearance. bioivt.com

Table 1: Illustrative Data from an In Vitro Plasma Protein Binding Assay
CompoundSpeciesTest Concentration (µM)MethodPercent Bound (%)Fraction Unbound (fu)
Hypothetical Compound AHuman1Equilibrium Dialysis99.50.005
Hypothetical Compound BRat1Ultrafiltration85.00.150

Metabolic Stability Assessments (e.g., Microsomal Stability)

Metabolic stability assays are designed to evaluate the susceptibility of a compound to metabolism, primarily by enzymes in the liver. mttlab.eu Liver microsomes, which are subcellular fractions containing key drug-metabolizing enzymes like cytochrome P450s (CYPs), are commonly used for this purpose. evotec.comdomainex.co.uk

In a typical microsomal stability assay, the test compound is incubated with liver microsomes and a cofactor, such as NADPH, to initiate the metabolic reactions. evotec.com Aliquots are taken at various time points, and the reaction is stopped. The concentration of the parent compound remaining over time is measured, usually by LC-MS/MS. axispharm.com

The data are used to calculate key parameters such as the in vitro half-life (t½) and the intrinsic clearance (CLint). protocols.io These values help in ranking compounds based on their metabolic lability and can be used to predict in vivo hepatic clearance. domainex.co.uk

Table 2: Example Data from a Microsomal Stability Assay
CompoundSpeciesIn Vitro Half-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Classification
Hypothetical Compound CHuman> 60< 5Low Clearance
Hypothetical Compound DHuman1546.2High Clearance

Permeability Studies (e.g., Caco-2 Cell Monolayer)

For orally administered drugs, permeability across the intestinal epithelium is a critical determinant of absorption. enamine.net The Caco-2 cell monolayer assay is a widely accepted in vitro model for predicting the intestinal permeability of drug candidates. creative-bioarray.com Caco-2 cells are a human colon adenocarcinoma cell line that, when grown on a semi-permeable support, differentiate to form a monolayer with morphological and functional similarities to the intestinal epithelium, including the formation of tight junctions and the expression of various transporters. enamine.netnih.gov

In this assay, the test compound is added to either the apical (donor) side, and its appearance on the basolateral (receiver) side is measured over time, or vice versa. enamine.net This allows for the determination of the apparent permeability coefficient (Papp), which is a measure of the rate of transport across the cell monolayer. nih.gov The assay can also identify if a compound is a substrate for efflux transporters, such as P-glycoprotein. nih.gov

Table 3: Illustrative Caco-2 Permeability Data
CompoundPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux Ratio (Papp B→A / Papp A→B)Permeability Classification
Hypothetical Compound E15.016.51.1High
Hypothetical Compound F0.55.010.0Low (potential efflux substrate)

Analytical Methods for Detection in Non-Clinical Biological Matrices

Accurate and reliable analytical methods are essential for quantifying drug concentrations in biological matrices to support pharmacokinetic and other preclinical studies.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification in Biological Fluids

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of drugs and their metabolites in complex biological matrices such as plasma, urine, and cell extracts. researchgate.net This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. nih.gov

A typical bioanalytical LC-MS/MS method involves sample preparation (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction), chromatographic separation on an HPLC or UHPLC system, and detection by a tandem mass spectrometer. nih.gov The mass spectrometer is usually operated in multiple reaction monitoring (MRM) mode, which provides excellent specificity by monitoring a specific precursor-to-product ion transition for the analyte and its internal standard. domainex.co.uk Method validation is performed according to regulatory guidelines to ensure accuracy, precision, selectivity, sensitivity, and stability. researchgate.netijprajournal.com

Table 4: Example Validation Parameters for a Bioanalytical LC-MS/MS Method
ParameterTypical Acceptance Criteria
Linearity (r²)≥ 0.99
Intra- and Inter-day Precision (%CV)≤ 15% (≤ 20% at LLOQ)
Intra- and Inter-day Accuracy (%Bias)Within ±15% (±20% at LLOQ)
Matrix EffectCV of IS-normalized matrix factor ≤ 15%
RecoveryConsistent, precise, and reproducible
Stability (Freeze-thaw, Bench-top, Long-term)Mean concentration within ±15% of nominal

LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation

High-Performance Liquid Chromatography (HPLC) with Various Detection Methods (UV, Electroconductivity)

High-performance liquid chromatography (HPLC) is a fundamental analytical technique used to separate, identify, and quantify components in a mixture. nih.gov While LC-MS/MS is often preferred for bioanalysis due to its superior sensitivity and selectivity, HPLC coupled with other detectors, such as ultraviolet-visible (UV-Vis) spectroscopy, can be a robust and cost-effective alternative, particularly for higher concentration samples or during early-stage discovery. researchgate.net

An HPLC system consists of a pump to pass a pressurized liquid solvent containing the sample mixture through a column filled with a solid adsorbent material. chromatographyonline.com The choice of column, mobile phase, and detector depends on the analyte's properties. For a compound like 2-(3-(Naphthalen-2-yl)phenyl)acetic acid, which contains a chromophore (the naphthalene (B1677914) and phenyl rings), UV detection would be a suitable choice. news-medical.net The detector measures the absorbance of the eluent at a specific wavelength, and the concentration of the analyte is determined by comparing its peak area to that of a calibration curve. chromatographyonline.com

Table 5: Basic Components of a Typical HPLC System
ComponentFunction
Solvent ReservoirHolds the mobile phase.
PumpDelivers a precise and constant flow of the mobile phase.
InjectorIntroduces the sample into the mobile phase stream.
ColumnSeparates the components of the sample mixture.
Detector (e.g., UV-Vis)Measures a physical property of the separated components as they elute from the column.
Data Acquisition SystemRecords the detector signal and processes the data to generate a chromatogram.

Gas Chromatography (GC) for Specific Analytes in Biological Samples

Gas chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and thermally stable compounds. For the analysis of acidic drugs like this compound in biological matrices, GC is often employed in conjunction with a mass spectrometry (MS) detector (GC-MS), which provides high sensitivity and specificity. nih.govnih.govmdpi.com

Due to the carboxylic acid group, this compound is a polar and non-volatile compound. Therefore, a derivatization step is necessary prior to GC analysis to convert it into a more volatile and thermally stable derivative. libretexts.orgresearchgate.net Common derivatization strategies for carboxylic acids include:

  • Esterification: This is a widely used method where the carboxylic acid is converted to an ester (e.g., methyl or ethyl ester) by reacting it with an alcohol in the presence of an acid catalyst. libretexts.orggcms.cz
  • Silylation: This process involves replacing the active hydrogen of the carboxyl group with a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used for this purpose. nih.govtandfonline.com
  • Once derivatized, the analyte can be separated on a GC column, typically a capillary column with a non-polar or medium-polarity stationary phase. The separated derivative is then detected, often by a mass spectrometer operating in either full scan or selected ion monitoring (SIM) mode for enhanced sensitivity and specificity. wiley.commdpi.com The retention time and the mass spectrum of the derivative are used for identification and quantification.

    The table below outlines a hypothetical set of GC-MS parameters that could be developed for the analysis of a derivatized form of this compound.

    ParameterTypical Condition
    GC Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% Phenyl Methylpolysiloxane)
    Carrier GasHelium at a constant flow rate of 1.0 mL/min
    Injection ModeSplitless
    Injector Temperature250 °C
    Oven Temperature ProgramInitial temp 100°C for 1 min, ramp at 10°C/min to 300°C, hold for 5 min oup.com
    DetectorMass Spectrometer (MS)
    Ionization ModeElectron Ionization (EI)
    MS Transfer Line Temp280 °C
    Acquisition ModeSelected Ion Monitoring (SIM) / Full Scan

    Sample Preparation Techniques for Biological Matrix Analysis (Non-Clinical)

    Before a biological sample can be analyzed by instrumental methods like GC-MS, it must undergo a preparation process to remove interfering substances such as proteins, lipids, and salts. researchgate.net This clean-up is essential for accurate and reliable quantification of the target analyte.

    Liquid-Liquid Extraction and Solid-Phase Extraction Methodologies

    Liquid-Liquid Extraction (LLE) is a classic sample preparation technique based on the differential solubility of an analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. For an acidic compound like this compound, the pH of the aqueous phase is a critical parameter. By adjusting the pH to be at least two units below the pKa of the carboxylic acid, the compound will be in its neutral, protonated form, which is more soluble in organic solvents. Conversely, by raising the pH above the pKa, the compound becomes ionized and will partition back into an aqueous phase, a principle used in back-extraction for further purification.

    A potential LLE protocol for extracting the target compound from plasma is detailed in the interactive table below.

    StepProcedure
    1. Sample AcidificationTo 1 mL of plasma, add a small volume of a strong acid (e.g., HCl) to adjust the pH to ~2-3.
    2. ExtractionAdd 5 mL of a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate). researchgate.net
    3. MixingVortex the mixture for 1-2 minutes to ensure thorough mixing and facilitate analyte transfer.
    4. Phase SeparationCentrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.
    5. CollectionCarefully collect the upper organic layer containing the analyte.
    6. Evaporation & ReconstitutionEvaporate the organic solvent to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume of a suitable solvent for GC analysis.

    Solid-Phase Extraction (SPE) offers a more efficient and selective alternative to LLE. hilarispublisher.com It utilizes a solid sorbent packed into a cartridge or a well plate to retain the analyte from the liquid sample. For an aromatic carboxylic acid, a reversed-phase sorbent like C18 would be a common choice, which retains non-polar compounds from a polar matrix. nih.gov The analyte is then eluted with a small volume of a non-polar organic solvent.

    The following table outlines a possible SPE procedure for the extraction of this compound from a urine sample.

    StepProcedure
    1. ConditioningWash the SPE cartridge (e.g., C18) with methanol (B129727) followed by water to activate the sorbent.
    2. Sample LoadingLoad the pre-treated urine sample (pH adjusted) onto the cartridge.
    3. WashingWash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove polar interferences.
    4. ElutionElute the analyte with a small volume of a strong, non-polar solvent (e.g., methanol or acetonitrile).
    5. Evaporation & ReconstitutionEvaporate the eluate and reconstitute the residue for analysis.

    Protein Precipitation and Other Matrix Clean-up Procedures

    Protein Precipitation (PPT) is a rapid and straightforward method for removing proteins from biological samples like plasma or serum. ijpsjournal.com This is typically achieved by adding a precipitating agent, which can be an organic solvent or an acid. ijpsjournal.com

  • Organic Solvents: Acetonitrile is a widely used solvent for protein precipitation as it is highly effective at denaturing and precipitating proteins. nih.govscielo.br Methanol and ethanol (B145695) are also used. ijpsjournal.com
  • Acids: Trichloroacetic acid (TCA) and perchloric acid are effective protein precipitants that work by altering the pH and causing protein denaturation. ijpsjournal.com
  • The general procedure involves adding the precipitating agent to the sample, vortexing to mix, and then centrifuging to pellet the precipitated proteins. The resulting supernatant, which contains the analyte, is then collected for further processing or direct analysis.

    The table below compares the protein removal efficiency of common precipitating agents.

    Precipitating AgentTypical Ratio (Agent:Plasma)Protein Removal Efficiency
    Acetonitrile2:1 or 3:1>95% nih.govresearchgate.net
    Trichloroacetic Acid (TCA)Varies (e.g., 10% solution)~92% nih.govresearchgate.net
    Methanol3:1Generally lower than acetonitrile
    Zinc Sulfate-~91% nih.govresearchgate.net

    Other matrix clean-up procedures that may be integrated into the sample preparation workflow include simple physical methods like filtration to remove particulate matter and centrifugation to separate solid debris or precipitated material from the liquid sample. ijpsjournal.com

    Q & A

    Q. Table 1. Synthetic Optimization Parameters

    ParameterOptimal ConditionsAlternative Approaches
    CatalystPd(PPh₃)₄ (5 mol%)Pd(OAc)₂ + SPhos ligand
    SolventToluene/EtOH (3:1 v/v)DMF/H₂O (microwave-assisted)
    Reaction Time18 hours6 hours (100°C)
    PurificationColumn chromatographyPreparative HPLC (C18)

    Q. Table 2. Key Spectral Benchmarks

    TechniqueCritical Peaks/DataDiagnostic Utility
    1H NMRδ 3.7 ppm (CH₂)Confirms acetic acid moiety
    13C NMRδ 172 ppm (COOH)Validates carbonyl group
    HRMSm/z 289.1154 ([M+H]⁺)Molecular formula confirmation

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.